molecular formula C15H16O4 B2818621 Methyl 3-(4-hydroxyphenyl)-3-prop-2-ynoxycyclobutane-1-carboxylate CAS No. 2260931-06-2

Methyl 3-(4-hydroxyphenyl)-3-prop-2-ynoxycyclobutane-1-carboxylate

Cat. No.: B2818621
CAS No.: 2260931-06-2
M. Wt: 260.289
InChI Key: AHMNCKOONKNROE-UHFFFAOYSA-N
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Description

“Methyl 3-(4-hydroxyphenyl)-3-prop-2-ynoxycyclobutane-1-carboxylate” is a synthetic intermediate. It can be used to prepare potent and orally available G protein-coupled receptor 40 agonists as potential antidiabetic agents .


Synthesis Analysis

The synthesis of “this compound” involves the use of Williamson etherification . It has been identified from Sorghum bicolor root exudates and has a high biological nitrification inhibition activity that reduces nitrogen loss by suppressing soil nitrification .


Chemical Reactions Analysis

“this compound” modulates plant growth and secondary metabolite accumulation by inducing metabolic changes . It reduces primary root growth but markedly induces lateral root formation . The differential expression of genes involved in carbon/nitrogen metabolism and secondary metabolism contributes to its mediated plant growth .

Scientific Research Applications

Synthesis and Chemical Reactions

One study highlights the synthesis of Methyl 3-formylcyclobutene-3-carboxylate and explores the thermolysis reactions, confirming theoretical predictions about electrocyclization. This illustrates the compound's relevance in understanding reaction mechanisms and the control of torquoselectivity in organic synthesis (Niwayama & Houk, 1992).

Structural and Functional Analyses

Oxime derivatives containing cyclobutane rings were analyzed for their structural properties, demonstrating the compound's role in the development of new materials and insights into molecular interactions (Dinçer et al., 2005).

Potential Biomedical Applications

Research on carbocyclic oxetanocin analogues indicates the importance of cyclobutyl derivatives in antiviral research, showcasing the potential of these compounds in therapeutic applications (Maruyama et al., 1993).

Material Science and Polymer Chemistry

A study on the preparation of methyl methacrylate oligomers via ozonolysis of copolymers reveals applications in novel block copolymer synthesis and reactive processing, emphasizing the compound's utility in polymer chemistry (Ebdon et al., 1989).

Advanced Organic Synthesis Techniques

The synthesis of methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate , a related compound, and its subsequent chemical transformations, underline the significance of these compounds in advancing organic synthesis methodologies (Sirat et al., 1979).

Mechanism of Action

“Methyl 3-(4-hydroxyphenyl)-3-prop-2-ynoxycyclobutane-1-carboxylate” inhibits primary root elongation and promotes lateral root formation . It elevates the levels of auxin expression and signaling by up-regulating auxin biosynthesis, altering the expression of auxin carriers, and promoting the degradation of the auxin/indole-3-acetic acid family of transcriptional repressors . It also induces nitric oxide (NO) production which promotes reactive oxygen species (ROS) accumulation in root tips .

Safety and Hazards

“Methyl 3-(4-hydroxyphenyl)-3-prop-2-ynoxycyclobutane-1-carboxylate” may cause respiratory irritation, serious eye irritation, and skin irritation . It should be stored locked up . If inhaled, the victim should be moved to fresh air . If it comes in contact with skin, it should be washed off with soap and plenty of water . If it comes in contact with eyes, they should be rinsed thoroughly with plenty of water for at least 15 minutes .

Future Directions

“Methyl 3-(4-hydroxyphenyl)-3-prop-2-ynoxycyclobutane-1-carboxylate” modulates root system architecture and metabolite profiles and improves the contents of medicinal ingredients in perilla plants . These results suggest that the application of “this compound” may represent a useful strategy for medicinal plant cultivation .

Properties

IUPAC Name

methyl 3-(4-hydroxyphenyl)-3-prop-2-ynoxycyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-3-8-19-15(9-11(10-15)14(17)18-2)12-4-6-13(16)7-5-12/h1,4-7,11,16H,8-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMNCKOONKNROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)(C2=CC=C(C=C2)O)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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